molecular formula C22H25N5O B12251010 N-(propan-2-yl)-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide

N-(propan-2-yl)-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide

Cat. No.: B12251010
M. Wt: 375.5 g/mol
InChI Key: NUWIWWAUBKFHJB-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

N-propan-2-yl-4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidine-1-carboxamide

InChI

InChI=1S/C22H25N5O/c1-15(2)25-22(28)27-11-7-17(8-12-27)20-4-3-18-13-19(14-24-21(18)26-20)16-5-9-23-10-6-16/h3-6,9-10,13-15,17H,7-8,11-12H2,1-2H3,(H,25,28)

InChI Key

NUWIWWAUBKFHJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthyridine Core: Starting with a pyridine derivative, the naphthyridine core can be synthesized through cyclization reactions.

    Piperidine Introduction: The piperidine ring can be introduced via nucleophilic substitution or reductive amination.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amide coupling reactions using reagents like carbodiimides or coupling agents such as EDCI or HATU.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets such as enzymes or receptors.

    Medicine: Potential therapeutic agent for diseases where modulation of specific biological pathways is beneficial.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(propan-2-yl)-4-[6-(pyridin-3-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide
  • N-(propan-2-yl)-4-[6-(pyridin-2-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide

Uniqueness

N-(propan-2-yl)-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide is unique due to its specific substitution pattern on the naphthyridine and piperidine rings. This unique structure may confer distinct biological activity and selectivity for certain targets compared to similar compounds.

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